ブタクロール

概要

説明

Butachlor is a herbicide of the acetanilide class . It is used as a selective pre-emergent herbicide and is extensively used in India in the form of granules in rice as a post-emergence herbicide . The material consists of butachlor together with related manufacturing impurities and a stabilizer .

Molecular Structure Analysis

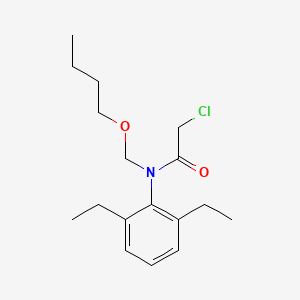

Butachlor has the molecular formula C17H26ClNO2 . Its IUPAC name is N-(Butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide . The molecular weight of Butachlor is 311.847 Da .

Chemical Reactions Analysis

Butachlor undergoes various chemical reactions in the environment. Microbial degradation methods have attracted much attention, with about 30 kinds of butachlor-degrading microorganisms have been found . The metabolites and degradation pathways of butachlor have been investigated . In addition, enzymes associated with butachlor degradation have been identified, including CndC1 (ferredoxin), Red1 (reductase), FdX1 (ferredoxin), FdX2 (ferredoxin), Dbo (debutoxylase), and catechol 1,2 dioxygenase .

Physical And Chemical Properties Analysis

Butachlor is a clear orange aromatic liquid . It has a molar mass of 311.85 g·mol−1 and a density of 1.0695 g/cm3 . Its solubility in water is 20 mg/L at 20 °C .

科学的研究の応用

水生毒性研究

ブタクロールは、水生生物への影響を理解するため、水生毒性研究で使用されます。 例えば、中国モクズガニ (Eriocheir sinensis) の幼生に対するブタクロールの毒性効果を特徴付ける研究が行われました 。この研究では、半静的インビトロ実験によって、ブタクロールの幼生 E. sinensis 標本に対する致死効果と急性毒性を評価しました .

酸化ストレス研究

水生生物におけるブタクロールによる酸化ストレスを理解するために、研究が行われてきました。 ある研究では、14 日間の短期ブタクロール暴露中に、幼生カニの鰓と肝膵臓におけるスーパーオキシドジスムターゼ (SOD) とカタラーゼ (CAT) の活性、およびグルタチオン (GSH) とマロンジアルデヒド (MDA) のレベルを、異なる時点において測定しました .

組織分布研究

ブタクロールは、組織分布研究で使用されています。 ある研究では、幼生カニの 3 つの異なる組織 (鰓、肝膵臓、筋肉) におけるブタクロールの残留レベルを、長期間にわたって測定しました .

環境影響評価

ブタクロールは、世界中で広く使用されており、不要な雑草の発生前防除剤として使用されています。 その結果、生態系への潜在的な悪影響と毒性に関する懸念が高まっています 。 汚染された場所からブタクロールを効果的に除去するために、いくつかの技術が使用されています、または調査されています .

修復戦略

ブタクロール汚染に対する効果的な修復戦略を開発するための研究が行われています。 これは、環境サンプル中のブタクロールを測定するために報告されている、現在利用可能な分析技術をまとめることを含みます .

除草剤の水生植物への影響

ブタクロールなどの除草剤は、スマート農業生産でますます使用されるようになっており、雨水によって洗い流され、最終的に農場の池に流れ込むため、水生植物にリスクをもたらす可能性があります 。 これらのリスクを軽減できる優れた復元戦略を特定し、推奨するための研究が行われています .

作用機序

Target of Action

Butachlor, a chloroacetanilide herbicide, is primarily used as a pre-emergence control of unwanted weeds . Its primary targets are the plant tissues, specifically the very-long-chain fatty acids (VLCFAs) in microsomes . By inhibiting the development of these plant tissues, butachlor effectively reduces the number of weeds, thereby having a positive impact on crops .

Mode of Action

The mode of action of butachlor involves inhibiting the elongase responsible for the elongation of VLCFAs and the geranylgeranyl pyrophosphate cyclization enzymes . This inhibition disrupts the normal growth and development of the plant tissues, leading to the death of the weeds .

Biochemical Pathways

The biochemical pathways affected by butachlor primarily involve the biosynthesis of VLCFAs . The inhibition of this biosynthesis disrupts the normal functioning of the plant cells, leading to their death . Additionally, butachlor has been reported to be toxic to algae in aquatic systems and to have an adverse effect on nitrogen fixation .

Pharmacokinetics

A high selective and sensitive UPLC-MS/MS method based on MS 3 technique has been developed to determine butachlor in biological matrix .

Result of Action

The molecular and cellular effects of butachlor’s action primarily involve the disruption of cell ultrastructure and the inhibition of photosynthetic activity . This leads to significant changes in the growth rate, synthesis of pigments, and photosynthesis system activities . In high concentrations, butachlor can cause oxidative stress, which is a dominant toxic effect on certain organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of butachlor. For instance, the presence of microplastics in water can affect the removal of butachlor from the water environment . The adsorption behavior between microplastics and butachlor under different factors, namely pH, salt ion concentration, and aging, was investigated . Furthermore, butachlor can enter the water environment through multiple channels and cause pollution . Therefore, the safety of butachlor should be considered when it is used as an herbicide .

Safety and Hazards

将来の方向性

The future directions for Butachlor involve its removal from the environment due to its potential adverse effects on the ecosystem and toxicity . Biodegradation is a powerful tool for the removal of butachlor . Dechlorination plays a key role in the degradation of butachlor . The biochemical pathways and molecular mechanisms of butachlor biodegradation are being explored in depth in order to provide new ideas for repairing butachlor-contaminated environments .

生化学分析

Biochemical Properties

Butachlor interacts with various enzymes, proteins, and other biomolecules. Enzymes associated with butachlor degradation have been identified, including CndC1 (ferredoxin), Red1 (reductase), FdX1 (ferredoxin), FdX2 (ferredoxin), Dbo (debutoxylase), and catechol 1,2 dioxygenase . These interactions play a key role in the degradation of butachlor .

Cellular Effects

Butachlor residues have been detected in soil, water, and organisms, and have been shown to be toxic to these non-target organisms . Long-term exposure to butachlor can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of butachlor involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, some animals, plants, and microorganisms have developed resistance toward butachlor, indicating that the toxicity of this herbicide can be reduced . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of butachlor vary with different dosages in animal models. High doses of butachlor have been shown to be toxic to non-target organisms .

Metabolic Pathways

Butachlor is involved in various metabolic pathways. The metabolites and degradation pathways of butachlor have been investigated . This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Butachlor is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

特性

IUPAC Name |

N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h8-10H,4-7,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPHPIREJKHECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034402 | |

| Record name | Butachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber or light yellow liquid; [HSDB] Light yellow liquid; [MSDSonline] | |

| Record name | Butachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

156 °C at 0.5 mm Hg | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

114 °C (open cup); 93 °C (closed cup), >135 °C (Tag closed cup) | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, including diethyl ether, acetone, benzene, ethanol, ethyl acetate, and hexane, In water, 20 mg/l at 20 °C | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.070 g/mL at 25 °C | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000029 [mmHg], 2.90X10-6 mm Hg at 25 °C | |

| Record name | Butachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber liquid, Light yellow oil | |

CAS RN |

23184-66-9 | |

| Record name | Butachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23184-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butachlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023184669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTACHLOR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NU90OO5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

<-5 °C | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

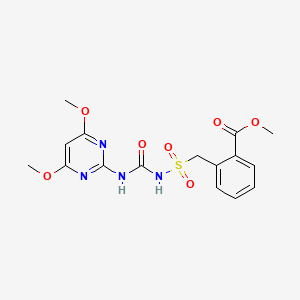

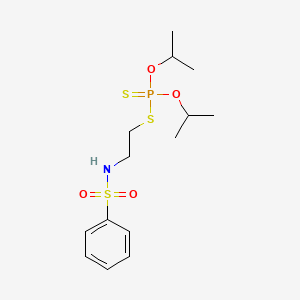

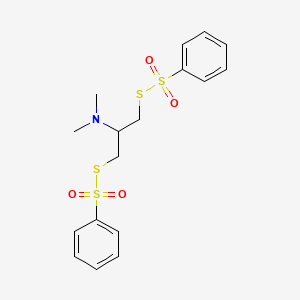

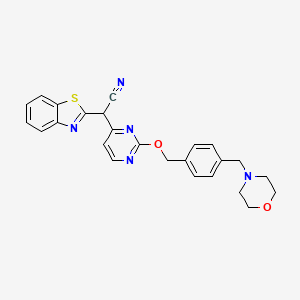

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B1668015.png)